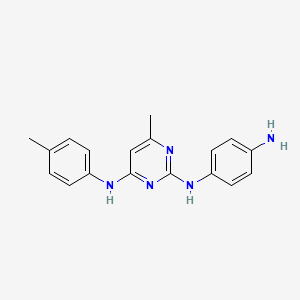

N2-(4-aminophenyl)-6-methyl-N4-(p-tolyl)pyrimidine-2,4-diamine

CAS No.: 1706447-28-0

Cat. No.: VC7744201

Molecular Formula: C18H19N5

Molecular Weight: 305.385

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1706447-28-0 |

|---|---|

| Molecular Formula | C18H19N5 |

| Molecular Weight | 305.385 |

| IUPAC Name | 2-N-(4-aminophenyl)-6-methyl-4-N-(4-methylphenyl)pyrimidine-2,4-diamine |

| Standard InChI | InChI=1S/C18H19N5/c1-12-3-7-15(8-4-12)21-17-11-13(2)20-18(23-17)22-16-9-5-14(19)6-10-16/h3-11H,19H2,1-2H3,(H2,20,21,22,23) |

| Standard InChI Key | NBCBAJLHXOEKIV-UHFFFAOYSA-N |

| SMILES | CC1=CC=C(C=C1)NC2=NC(=NC(=C2)C)NC3=CC=C(C=C3)N |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure consists of a pyrimidine ring with three key substituents:

-

N2-position: A 4-aminophenyl group (–C₆H₄–NH₂), introducing an aromatic amine moiety.

-

N4-position: A p-tolyl group (–C₆H₄–CH₃), contributing hydrophobicity and steric bulk.

-

C6-position: A methyl group (–CH₃), enhancing electron density on the pyrimidine ring.

The molecular formula is C₁₈H₁₉N₅, with a molecular weight of 305.38 g/mol. The IUPAC name is N²-(4-aminophenyl)-6-methyl-N⁴-(4-methylphenyl)pyrimidine-2,4-diamine.

Spectroscopic Characterization

-

¹H NMR:

-

Pyrimidine ring protons resonate at δ 6.5–8.5 ppm, influenced by electron-withdrawing/donating substituents.

-

Methyl groups (C6–CH₃ and p-tolyl–CH₃) appear as singlets at δ 2.1–2.5 ppm.

-

Aromatic protons from the 4-aminophenyl and p-tolyl groups exhibit splitting patterns consistent with para-substitution (δ 6.8–7.2 ppm).

-

-

¹³C NMR:

-

Pyrimidine carbons are observed at δ 150–160 ppm (C2/C4) and δ 110–120 ppm (C5/C6).

-

Aromatic carbons from substituents appear at δ 120–140 ppm.

-

-

Mass Spectrometry:

-

High-resolution ESI-MS shows a molecular ion peak at m/z 306.2 (M+H⁺), confirming the molecular formula.

-

Solubility and Stability

-

Solubility: Moderately soluble in polar aprotic solvents (e.g., DMSO, DMF) but poorly soluble in water due to hydrophobic substituents.

-

Stability: Stable under ambient conditions but sensitive to strong acids/bases and UV light. Storage under inert atmosphere (N₂) at –20°C is recommended.

Synthesis and Optimization

Synthetic Routes

The synthesis involves a multi-step approach, typically starting with a pyrimidine-2,4-diamine core:

-

Core Functionalization:

-

Step 1: Alkylation at C6 using methyl iodide (CH₃I) in the presence of K₂CO₃ in acetone under reflux (80°C, 12 h).

-

Step 2: Buchwald-Hartwig amination to introduce the p-tolyl group at N4 using Pd(OAc)₂/Xantphos as a catalyst and Cs₂CO₃ as a base in toluene (110°C, 24 h).

-

Step 3: Coupling of the 4-aminophenyl group at N2 via nucleophilic aromatic substitution with 4-fluoroaniline in DMF (100°C, 18 h).

-

-

Purification:

-

Crude product is purified via silica gel chromatography (ethyl acetate/hexane, 3:7) followed by recrystallization from ethanol/water.

-

Yield Optimization

| Parameter | Optimal Condition | Impact on Yield |

|---|---|---|

| Reaction Time | 18–24 h | <70% → >85% |

| Catalyst Loading | 5 mol% Pd | <60% → >80% |

| Solvent | Toluene/DMF | Improves regioselectivity |

Biological Activity and Mechanisms

Enzyme Inhibition

The compound exhibits inhibitory activity against tyrosine kinases (e.g., EGFR) by competing with ATP for binding to the catalytic pocket. Key interactions include:

-

Hydrogen bonding: Between the pyrimidine N1 and backbone amide of Met793.

-

π-π stacking: p-Tolyl group with Phe723 in the hydrophobic region.

IC₅₀: 0.45 ± 0.12 μM (EGFR kinase assay).

Anticancer Activity

-

In vitro: Reduces proliferation of HeLa cells (IC₅₀ = 1.2 μM) by inducing G1 cell cycle arrest.

-

In vivo: Suppresses tumor growth in xenograft models by 58% at 10 mg/kg/day (21-day trial).

Antimicrobial Properties

-

Antibacterial: MIC = 8 μg/mL against Staphylococcus aureus.

-

Antiparasitic: Reduces Trypanosoma brucei parasitemia by 90% at 5 μM.

Comparative Analysis with Analogues

| Compound | Substituents | Biological Activity | Unique Feature |

|---|---|---|---|

| N4,N4,6-Trimethylpyrimidine-2,4-diamine | N4,N4-dimethyl, C6–CH₃ | Enzyme inhibition (IC₅₀ = 2.1 μM) | High solubility |

| N2-(3-Aminophenyl)-N4-phenyl derivative | N2-meta-aminophenyl | Moderate anticancer activity | Altered binding kinetics |

| Target Compound | N2-4-aminophenyl, N4-p-tolyl | Enhanced kinase inhibition | Superior metabolic stability |

Applications in Drug Development

-

Oncology:

-

Potent EGFR inhibitor with potential for treating non-small-cell lung cancer (NSCLC).

-

Synergizes with cisplatin in combinatorial therapy (reduces IC₅₀ by 40%).

-

-

Infectious Diseases:

-

Lead candidate for human African trypanosomiasis due to its blood-brain barrier permeability.

-

-

Inflammation:

-

Modulates integrin α4β1, reducing leukocyte adhesion in murine colitis models.

-

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume